![molecular formula C14H14N2O2S B5534602 5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5534602.png)
5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a chemical compound belonging to the class of organic compounds known as thiazolones, which are characterized by a core 1,3-thiazol-4(5H)-one structure with various substituents. This compound is of interest due to its potential pharmacological activities and its role as a scaffold in organic synthesis.
Synthesis Analysis
The synthesis of derivatives related to 5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves various catalytic methods and reaction conditions that influence the yield and purity of the compounds. For instance, Patil et al. (2011) described the synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using [bmIm]OH as a catalyst, highlighting the role of catalysts in facilitating the synthesis process (Patil et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. Franklin et al. (2011) provided insights into the crystal structure of a Mannich base derivative, indicating the importance of structural analysis in understanding the conformation and interactions within molecules (Franklin et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation, cyclization, and Knoevenagel condensation, which are pivotal in the synthesis of a wide range of derivatives with potential biological activities. For example, Kandeel et al. (2002) explored reactions of N,N-disubstituted 5-arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids, demonstrating the versatility of thiazolone derivatives in organic synthesis (Kandeel et al., 2002).
properties
IUPAC Name |
(5Z)-5-benzylidene-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13-12(10-11-4-2-1-3-5-11)19-14(15-13)16-6-8-18-9-7-16/h1-5,10H,6-9H2/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOOHGDIEIAHRA-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one |
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